4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid
Overview
Description
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
Target of Action
It’s known that the benzimidazole nucleus, a component of this compound, is an important pharmacophore in drug discovery . It can interact with proteins and enzymes, and has been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
The benzimidazole derivatives have been known to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
The benzimidazole derivatives are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Result of Action
The benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with a suitable butyric acid derivative. One common method involves the nucleophilic substitution reaction where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobutyric acid in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The benzimidazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of benzimidazole derivatives with different functional groups.
Scientific Research Applications
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid can be compared with other benzimidazole derivatives, such as:
2-(4-Aminophenyl)benzimidazole: Known for its antimicrobial and anticancer activities.
1H-Benzimidazole-2-thione: Studied for its antiviral and anti-inflammatory properties.
4-(1H-Benzimidazol-2-yl)aniline: Investigated for its potential use in drug development and as a chemical intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-16-11-12-8-4-1-2-5-9(8)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDVWDIDBGIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368360 | |
Record name | 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-94-4 | |
Record name | 4-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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